molecular formula C17H15N3O3S B2895564 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 886911-05-3

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2895564
CAS No.: 886911-05-3
M. Wt: 341.39
InChI Key: DUMKILDQFZQSDT-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a chemical compound with a unique structure that has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-methylsulfanylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and catalysts for various chemical processes

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.

    Vanillin acetate: Used in the flavor and fragrance industry, as well as in organic synthesis.

    4-Chloromethcathinone: A stimulant drug with a structure similar to that of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide.

Uniqueness

This compound stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-24-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-22-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKILDQFZQSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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